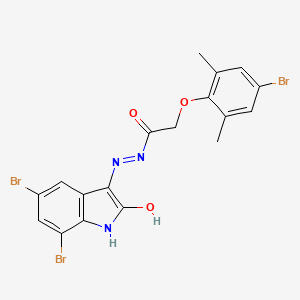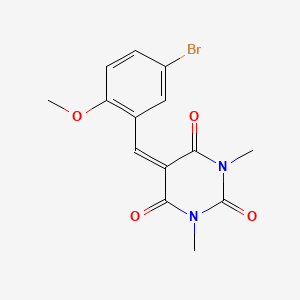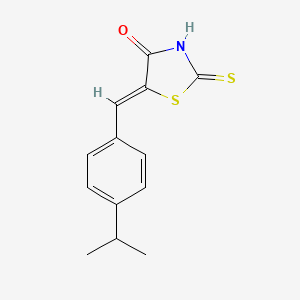
5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as rhodanine, is a heterocyclic organic compound. It has been extensively studied for its wide range of biological activities, including anticancer, antidiabetic, antiviral, and antifungal properties.
Mécanisme D'action
Target of Action
Similar thiazole derivatives have been extensively studied as corrosion inhibitors for metals . They are known to interact with the metal surface, forming a protective layer that prevents corrosion .
Mode of Action
The mode of action of SMSF0004446 involves its interaction with the metal surface. It is believed to undergo chemisorption, a process where the molecules of the inhibitor form a thin layer on the metal surface . This layer acts as a barrier, preventing the metal from coming into contact with corrosive substances .
Biochemical Pathways
By forming a protective layer on the metal surface, these compounds disrupt the electrochemical reactions that would otherwise cause the metal to corrode .
Result of Action
The primary result of SMSF0004446’s action is the prevention of metal corrosion. By forming a protective layer on the metal surface, it effectively shields the metal from corrosive substances . This can help to prolong the lifespan of the metal and maintain its structural integrity .
Action Environment
The efficacy and stability of SMSF0004446 can be influenced by various environmental factors. For instance, the concentration of the compound, the temperature, and the pH of the environment can all impact its effectiveness as a corrosion inhibitor
Avantages Et Limitations Des Expériences En Laboratoire
Rhodanine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for a long time without degradation. However, 5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. It also has low bioavailability and requires formulation for in vivo studies.
Orientations Futures
There are several future directions for the research on 5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for cancer, diabetes, viral infections, and fungal infections. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the development of 5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved potency and selectivity is also an area of interest. Finally, the formulation of 5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one for in vivo studies and clinical trials is also an important direction for future research.
Conclusion:
In conclusion, 5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic compound that has been extensively studied for its biological activities. It exhibits anticancer, antidiabetic, antiviral, and antifungal properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one have been discussed in this paper. Further research on 5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has the potential to lead to the development of novel therapeutic agents for various diseases.
Applications De Recherche Scientifique
Rhodanine has been extensively studied for its biological activities. It has been reported to exhibit anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. It has also been reported to possess antidiabetic activity by stimulating glucose uptake, reducing blood glucose levels, and improving insulin sensitivity. Furthermore, 5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess antiviral and antifungal activities.
Propriétés
IUPAC Name |
(5Z)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKBBUUMEJPMIP-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3742940.png)
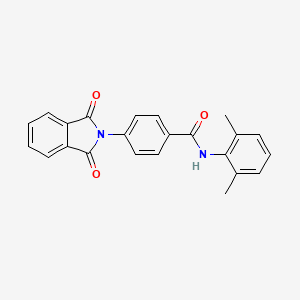
![4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3742959.png)

![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B3742970.png)
![1-(3-phenoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742973.png)
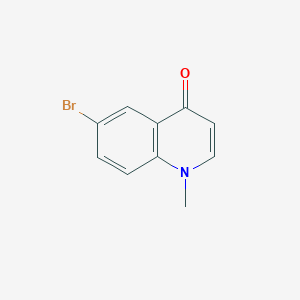
![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3742982.png)
![N-[4-(4-methylphenoxy)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B3742985.png)

